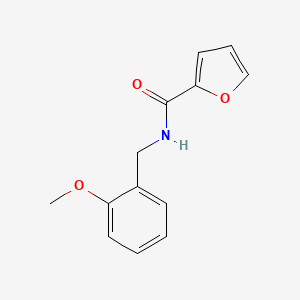

N-(2-methoxybenzyl)furan-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCYQTHIVIAKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-methoxybenzyl)furan-2-carboxamide

The synthesis of this compound can be achieved through several established routes, with the most common being the condensation of an acyl chloride with an amine.

Acyl Chloride-Amine Condensation Approaches and Optimization

The primary and most direct method for synthesizing this compound is through the nucleophilic addition-elimination reaction between furan-2-carbonyl chloride and 2-methoxybenzylamine (B130920). mdpi.comlibretexts.org This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, and often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov

The reaction proceeds in two main stages. First, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and a proton is removed from the nitrogen atom, resulting in the formation of the stable amide product. libretexts.orgchemguide.co.uk

Optimization of this reaction often involves adjusting the solvent, temperature, and the type of base used. For instance, using a non-nucleophilic base is crucial to avoid side reactions. The reaction is generally rapid and efficient, providing good yields of the desired product. mdpi.com

A general procedure involves dissolving 2-methoxybenzylamine in a solvent, followed by the addition of furan-2-carbonyl chloride. mdpi.com The reaction mixture is stirred, often at a controlled temperature, until completion, which can be monitored by techniques like thin-layer chromatography (TLC). mdpi.com Work-up typically involves washing the reaction mixture to remove unreacted starting materials and the hydrochloride salt of the base, followed by purification of the product, often through recrystallization or column chromatography.

| Reactants | Reagents | Solvent | Conditions | Product |

| Furan-2-carbonyl chloride, 2-Methoxybenzylamine | Triethylamine | Dichloromethane | Stirring, 30 min | This compound |

| Furan-2-carbonyl chloride, 2-Nitroaniline | - | Acetonitrile | Reflux, 3 hours | N-(2-nitrophenyl)furan-2-carboxamide |

Alternative Synthetic Routes and Reaction Condition Analysis

While the acyl chloride route is prevalent, alternative methods for forming the amide bond exist. One such method involves the use of coupling agents to activate the carboxylic acid, furan-2-carboxylic acid. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, which then reacts with the amine. nih.govnih.gov This method avoids the need to prepare the often-reactive acyl chloride separately.

The reaction conditions for these alternative routes vary. For example, the CDI-mediated coupling is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and may require heating. nih.gov Analysis of these conditions reveals a trade-off between the reactivity of the starting materials and the mildness of the reaction conditions. While acyl chlorides are highly reactive, they can be sensitive to moisture and may require careful handling. Coupling agent-based methods offer a milder alternative but may necessitate longer reaction times or higher temperatures. nih.govnih.gov

Another approach involves the direct oxidative amidation of aldehydes, though this is less common for this specific compound. researchgate.net Biocatalytic methods, employing enzymes like lipases, are also emerging as a more sustainable option for amide synthesis, offering high selectivity and mild reaction conditions. acs.orgresearchgate.net

Exploration of Derivatives and Analogue Synthesis

The core structure of this compound serves as a scaffold for the synthesis of various derivatives and analogues, allowing for the exploration of structure-activity relationships in drug discovery programs.

Strategic Substituent Variations on the Benzyl (B1604629) Moiety

Systematic modifications to the benzyl portion of the molecule are a key strategy for creating analogues. This can involve altering the position or nature of the methoxy (B1213986) group, or introducing other substituents onto the phenyl ring. For example, synthesizing analogues with different alkoxy groups, halogens, or nitro groups can significantly impact the compound's electronic and steric properties. nih.govrsc.org

The synthesis of these derivatives generally follows the same synthetic pathways as the parent compound, using appropriately substituted benzylamines as starting materials. nih.gov For instance, reacting furan-2-carbonyl chloride with various substituted anilines or benzylamines allows for the creation of a library of compounds. nih.govrsc.org The choice of substituent is often guided by medicinal chemistry principles, aiming to enhance properties like target binding, solubility, or metabolic stability.

| Benzylamine Derivative | Furan (B31954) Derivative | Product |

| 2,2-Diphenylethan-1-amine | Furan-2-carbonyl chloride | N-(2,2-diphenylethyl)furan-2-carboxamide |

| 2-Nitroaniline | Furan-2-carbonyl chloride | N-(2-nitrophenyl)furan-2-carboxamide |

| 4-Aminophenylamine | Furoic acid (activated with CDI) | N-(4-aminophenyl)furan-2-carboxamide |

Modifications and Hybridizations of the Furan Ring System

The furan ring is another site for structural modification. Bioisosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, can lead to new classes of compounds with potentially different biological activities. nih.gov Additionally, the furan ring itself can be substituted at various positions.

Hybrid molecules can also be synthesized by linking the furan-2-carboxamide moiety to other pharmacologically relevant scaffolds. mdpi.com For instance, a furan-2-carboxamide can be attached to a 1,3,4-thiadiazole (B1197879) or a 1,2,3-triazole ring to create hybrid compounds with potentially enhanced or novel biological profiles. mdpi.comresearchgate.net These syntheses often involve multi-step reaction sequences, where the furan-2-carboxamide is formed and then further reacted to build the hybrid structure. researchgate.net For example, a terminal alkyne can be introduced into a furan-2-carboxamide derivative, which can then undergo a click reaction with an azide (B81097) to form a triazole-linked hybrid. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on incorporating green chemistry principles into pharmaceutical synthesis to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound and its analogues, several green chemistry strategies can be applied.

One key principle is the use of safer solvents. Researchers are exploring the use of bio-based solvents like Cyrene™ as alternatives to traditional, more hazardous solvents like dichloromethane. hud.ac.uk Another approach is the development of solvent-free reaction conditions, which can significantly reduce waste. ugm.ac.id

The use of catalysts, particularly biocatalysts, is another cornerstone of green chemistry. Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. acs.orgresearchgate.net For amide synthesis, lipases have shown promise in catalyzing the aminolysis of esters to form amides. acs.org

Furthermore, improving atom economy is a central goal of green chemistry. This can be achieved by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Direct amidation reactions that avoid the use of protecting groups and stoichiometric activating agents are examples of more atom-economical approaches. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing waste and energy consumption. mdpi.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of N-(2-methoxybenzyl)furan-2-carboxamide, providing detailed information about the chemical environment, connectivity, and conformational dynamics of the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the successful synthesis and structural integrity of this compound. The ¹H NMR spectrum displays characteristic signals for each distinct proton environment, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. researchgate.netorganicchemistrydata.org

Interactive Table 1: Predicted ¹H NMR Data for this compound Note: Data is predicted based on typical values for furan (B31954), benzyl (B1604629), and amide moieties.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide NH | ~8.4 | Triplet (t) | ~5-6 |

| Furan H5 | ~7.6 | Doublet of doublets (dd) | ~1.8, 0.8 |

| Benzyl H6' | ~7.3 | Doublet of doublets (dd) | ~7.5, 1.5 |

| Benzyl H4' | ~7.25 | Triplet of doublets (td) | ~7.8, 1.8 |

| Furan H3 | ~7.15 | Doublet of doublets (dd) | ~3.6, 0.8 |

| Benzyl H5' | ~7.0 | Triplet (t) | ~7.5 |

| Benzyl H3' | ~6.9 | Doublet (d) | ~8.0 |

| Furan H4 | ~6.55 | Doublet of doublets (dd) | ~3.6, 1.8 |

| Methylene (B1212753) CH₂ | ~4.6 | Doublet (d) | ~5-6 |

Interactive Table 2: Predicted ¹³C NMR Data for this compound Note: Data is predicted based on typical values for furan, benzyl, and amide moieties.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~158 |

| Benzyl C1' (C-OCH₃) | ~157 |

| Furan C2 (C-C=O) | ~148 |

| Furan C5 | ~144 |

| Benzyl C2' (C-CH₂) | ~129 |

| Benzyl C6' | ~128 |

| Benzyl C4' | ~127 |

| Benzyl C5' | ~121 |

| Furan C3 | ~115 |

| Furan C4 | ~112 |

| Benzyl C3' | ~110 |

| Methoxy (B1213986) OCH₃ | ~55 |

While 1D NMR suggests the presence of the required functional groups, two-dimensional (2D) NMR experiments are essential to definitively establish the atom-to-atom connectivity. wikipedia.org Techniques such as COSY, HSQC, and HMBC are routinely employed. harvard.eduresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent protons on the furan ring (H3-H4, H4-H5) and the benzyl ring (H3'-H4', H4'-H5', H5'-H6'). A crucial correlation would also be observed between the amide proton (NH) and the methylene protons (CH₂).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons. wikipedia.org It would be used to unambiguously assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the furan proton signals at ~7.6, ~7.15, and ~6.55 ppm would correlate to their respective carbon signals at ~144, ~115, and ~112 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons separated by two or three bonds. Key HMBC correlations would include:

From the methylene protons (CH₂) to the carbonyl carbon (C=O) and the aromatic carbons of the benzyl ring (C1' and C6'), confirming the benzyl-amide linkage.

From the furan protons (H3 and H5) to the carbonyl carbon (C=O), confirming the attachment of the furan ring to the amide group.

From the methoxy protons (OCH₃) to the C1' carbon of the benzyl ring.

The this compound molecule possesses conformational flexibility, primarily due to rotation around the amide (furanoyl-C—N) and benzyl (N—CH₂) single bonds. The partial double-bond character of the amide bond can lead to hindered rotation, resulting in the presence of distinct syn- and anti-rotamers at room temperature, which can cause signal broadening or duplication in NMR spectra. nih.govresearchgate.net

Variable-temperature (VT) NMR spectroscopy is the definitive method to study these dynamic processes. nih.govresearchgate.net By acquiring ¹H NMR spectra over a range of temperatures, one can observe the broadening and coalescence of signals corresponding to the different conformers. The temperature at which the distinct signals merge into a single, averaged peak is known as the coalescence temperature (Tc). This value, along with the frequency difference between the signals (Δν), allows for the calculation of the rate of exchange and the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For a secondary amide like the title compound, key absorptions are expected for the N-H and C=O groups. figshare.com Data from structurally similar furan-2-carboxamides confirm these assignments. mdpi.comresearchgate.netnih.gov

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3300 | N-H stretch | A sharp, medium-intensity peak characteristic of a secondary amide N-H bond. |

| ~3100-3000 | Aromatic & Furan C-H stretch | Weak to medium peaks above 3000 cm⁻¹. |

| ~2950-2850 | Aliphatic C-H stretch | Weak peaks from the methylene and methoxy groups. |

| ~1660 | C=O stretch (Amide I) | A very strong and sharp absorption, one of the most prominent peaks in the spectrum. |

| ~1540 | N-H bend & C-N stretch (Amide II) | A strong peak, characteristic of secondary amides. |

| ~1590, 1490, 1450 | Aromatic C=C stretch | Multiple medium to sharp bands from the benzyl ring. |

| ~1240 | Aryl-O-C stretch | Asymmetric C-O-C stretch of the methoxy ether. |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. figshare.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₃H₁₃NO₃. nih.gov

The calculated molecular weight of this compound is 231.25 g/mol . In electron ionization (EI-MS), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 231. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve:

Alpha-cleavage at the C-C bond between the benzyl group and the nitrogen atom, leading to the formation of a stable 2-methoxybenzyl cation or tropylium (B1234903) ion at m/z 121 . This is often a dominant peak in the spectrum of N-benzyl compounds.

Cleavage of the amide C-N bond , which can lead to the formation of the furanoyl cation at m/z 95 .

Loss of the methoxy group (·OCH₃) from the m/z 121 fragment to yield a cation at m/z 91 .

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 231 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₃NO₃]⁺˙ |

| 121 | [C₈H₉O]⁺ | 2-Methoxybenzyl cation |

| 95 | [C₅H₃O₂]⁺ | Furanoyl cation |

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure of this compound in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles. researchgate.net

Although a specific crystal structure for the title compound is not publicly available, analysis of related furan carboxamide structures allows for a detailed prediction of its solid-state features. researchgate.netresearchgate.net The amide functional group is expected to be nearly planar and adopt a trans conformation, which is energetically favored. A key structural feature would be the formation of intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction typically organizes the molecules into one-dimensional chains or dimeric pairs within the crystal lattice, significantly influencing the crystal packing and physical properties of the compound. scispace.com

Analysis of this compound: A Review of Available Data

A thorough investigation of scientific literature and chemical databases reveals a notable absence of specific research dedicated to the chemical compound This compound . While extensive data exists for the two constituent moieties of this molecule—the N-(2-methoxybenzyl) group and the furan-2-carboxamide core—their specific combination as named does not appear in published analytical or structural studies.

Searches for spectroscopic, diffraction, and purity assessment data for this compound have not yielded any direct results. The scientific community has extensively studied related compounds, which can be broadly categorized as:

N-(2-methoxybenzyl) Derivatives of Phenethylamines (NBOMes): This class of compounds has been the subject of numerous studies detailing their synthesis, and advanced analytical characterization using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Furan-2-carboxamide Derivatives: Various derivatives of furan-2-carboxamide have been synthesized and characterized. For instance, studies on compounds like N-(phenylcarbamothioyl) furan-2-carboxamide have reported detailed crystal structure analysis using X-ray diffraction. Other research has focused on the synthesis and spectroscopic analysis (NMR, MS, IR) of a diverse range of furan-2-carboxamides for various applications.

However, the specific linkage of the 2-methoxybenzyl amine to the furan-2-carboxamide core is not documented in the available literature. Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of its structural elucidation and purity assessment as requested. The compound remains uncharacterized in the public scientific domain.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

No specific DFT studies on N-(2-methoxybenzyl)furan-2-carboxamide have been identified. Such calculations would typically be used to determine the molecule's optimized geometry, electronic properties such as HOMO-LUMO energy gaps, and the distribution of electron density, which are crucial for understanding its reactivity and potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

A QSAR analysis for this compound has not been reported. QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. The absence of a focused study on a series including this compound means no specific QSAR models or predictive equations are available.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis or molecular dynamics simulations for this compound are not available in the scientific literature. These studies would provide insights into the flexibility of the molecule, its stable conformations, and how it behaves over time in a simulated environment, which is important for understanding its interaction with biological systems.

Investigation of Structure Activity Relationships Sar in Furan 2 Carboxamide Scaffolds

Impact of Substituent Electronic and Steric Effects on Compound Properties

Research into a series of furan-2-carboxamides designed as antibiofilm agents demonstrated that the nature of the linker and the functional groups on an attached phenyl ring are critical. nih.gov Halogen substituents, which are electron-withdrawing, were found to lead to better inhibition of biofilm formation compared to other groups. nih.gov Specifically, in a series of N-acylcarbohydrazides, substituents on the phenyl ring influenced activity, with the 4-chloro derivative showing notable efficacy. researchgate.net This suggests that electronic effects are a key driver of activity in this class of compounds.

Similarly, studies on benzofuran-2-carboxamide (B1298429) derivatives, a related scaffold, have provided detailed insights into substituent effects. In the synthesis of C3-arylated benzofurans, palladium-catalyzed reactions were found to be more efficient with aryl iodides carrying electron-donating substituents. mdpi.com However, for neuroprotective activity, the substitution pattern on a phenyl ring attached to the carboxamide nitrogen was critical. Derivatives with specific substitutions showed varied protective effects against excitotoxicity. nih.gov For instance, a compound featuring a methyl group at the R2 position and a hydroxyl group at the R3 position of the phenyl ring was identified as a promising lead with potent antioxidant activities. nih.gov

Further SAR studies on 1-(furan-2-ylmethyl)pyrrolidine-based molecules revealed that modifications to a phenyl ring (B ring) significantly impacted inhibitory activities. nih.gov Introducing substituents like dimethyl amine, pyrrolidine, or a methyl ester group at the 4-position of the B ring enhanced activity by two to three times, whereas a carboxylic acid group in the same position was detrimental. nih.gov This highlights that both the electronic nature and the potential for specific interactions (like hydrogen bonding) of the substituent are important. The size and hydrophobicity of substituents also matter; introducing large hydrophobic groups has been shown to be unfavorable for the inhibitory ability of some furan-based derivatives. nih.gov

Table 1: Impact of Phenyl Ring Substituents on the Bioactivity of Furan-2-Carboxamide Analogs

| Scaffold Type | Substituent & Position | Observed Effect on Activity | Source |

|---|---|---|---|

| Furan-2-carboxamide (Antibiofilm) | Halogens on Phenyl Ring | Led to better inhibition of biofilm. | nih.gov |

| Furan-2-carboxamide (Antibiofilm) | p-phenylenediamine linker | Displayed the lowest inhibition. | nih.gov |

| Benzofuran-2-carboxamide (Neuroprotective) | -CH3 at R2, -OH at R3 | Potent anti-excitotoxic and antioxidant activities. | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine (ST2 Inhibition) | 4-pyrrolidine on Phenyl B ring | Improved IC50 value (5-7 µM). | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine (ST2 Inhibition) | 4-carboxylic acid on Phenyl B ring | Reduced activity. | nih.gov |

| 2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide (Protease Inhibition) | Large hydrophobic substituents | Not conducive to maintaining inhibitory ability. | nih.gov |

Influence of Heterocyclic Moiety Modifications on Chemical Activity

A key example of this is the design of furan-2-carboxamides as bioisosteric replacements for a labile furanone ring in antibiofilm agents. nih.govnih.gov This strategic replacement aimed to improve stability while retaining or enhancing biological activity, demonstrating that the furan-2-carboxamide moiety itself can serve as a stable and effective pharmacophore. researchgate.netnih.gov

The benzofuran (B130515) scaffold, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, represents a significant modification. mdpi.com This fusion alters the electronic properties and provides a larger, more rigid structure. researchgate.net Benzofuran-2-carboxamide derivatives have been explored for various activities, including neuroprotection. nih.gov The development of synthetic methods to introduce a wide range of aryl and heteroaryl substituents onto the benzofuran core highlights its importance as a scaffold for generating diverse chemical libraries. mdpi.com Similarly, naphtho[1,2-b]furan-2-carboxamide derivatives, which feature an even larger fused ring system, have been identified as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov

In some inhibitor studies, the phenyl moiety of the scaffold was successfully replaced with pyridine (B92270) or quinoline (B57606) rings without a loss of potency, indicating that other heterocyclic systems can be well-tolerated and can mimic the interactions of the original ring. nih.gov The choice of the heterocyclic core is therefore a critical decision in the design of furan-2-carboxamide analogs, influencing everything from synthetic accessibility to final biological profile.

Table 2: Effect of Heterocyclic Core Modification on Compound Class

| Original Moiety | Modified Moiety | Rationale / Outcome | Source |

|---|---|---|---|

| Furanone Ring | Furan-2-carboxamide | Bioisosteric replacement to improve stability while retaining antibiofilm activity. | nih.govresearchgate.netnih.gov |

| Furan | Benzofuran | Creates a more rigid and electronically distinct scaffold for neuroprotective agents. | mdpi.comnih.gov |

| Furan | Naphtho[1,2-b]furan | Led to the identification of potent MCH-R1 antagonists. | nih.gov |

| Phenyl Ring | Pyridine or Quinoline Ring | Maintained inhibitory potency in a series of SARS-CoV-2 Mpro inhibitors. | nih.gov |

Stereochemical Considerations and Their Mechanistic Implications

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profound implications for its activity. For furan-containing compounds, stereochemistry is a crucial factor, particularly in reactions where the planar furan ring is converted into a three-dimensional structure, such as in Diels-Alder reactions. researchgate.net

In the context of furan-2-carboxamide derivatives that interact with specific biological targets like enzymes or receptors, the spatial orientation of substituents is often critical for achieving a precise fit within a binding pocket. Research on ST2 inhibitors based on a 1-(furan-2-ylmethyl)pyrrolidine structure explicitly demonstrated the importance of stereochemistry. nih.gov When the activities of stereospecific isomers were compared, significant differences were observed, confirming that the 3D structure is key to the inhibitory mechanism. nih.gov This implies that one stereoisomer may adopt the optimal conformation for binding, while others may be inactive or less potent.

The mechanistic implications are direct: if a compound's activity is stereospecific, it strongly suggests a specific, ordered interaction with a chiral biological macromolecule, such as the active site of a protein. Molecular docking studies of furan-2-carboxamides have proposed that these molecules adopt specific binding modes within their targets, where the furan ring and its substituents fill distinct regions of the binding site. nih.govnih.gov Any change in stereochemistry would alter this fit, disrupting key interactions like hydrogen bonds or hydrophobic contacts, and thus diminishing or abolishing activity. Therefore, controlling the stereochemical outcome during the synthesis of furan-2-carboxamide derivatives is a critical aspect of developing potent and selective agents.

Mechanistic Insights into Biological Activities

Enzyme Inhibition Mechanisms

The furan-2-carboxamide core is a versatile scaffold that has been explored for the inhibition of various enzymes critical in human disease and microbial pathogenicity.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs. acs.org While specific kinetic data for N-(2-methoxybenzyl)furan-2-carboxamide against Mpro is not detailed in the available literature, extensive research has been conducted on related furan-2-carboxamide derivatives. For instance, a non-covalent inhibitor, ML188, which features a furan-2-carboxamide core, was identified as an inhibitor of SARS-CoV Mpro with an IC₅₀ of 1.5 µM and was later found to inhibit SARS-CoV-2 Mpro at a concentration of 2.5 µM. researchgate.netnih.gov Other furan-2-carboxamide derivatives designed as covalent inhibitors, targeting the catalytic Cys145 residue, have shown potent inhibition with IC₅₀ values as low as 0.49 µM. nih.gov These inhibitors typically act through a two-step mechanism: initial non-covalent binding to the active site followed by the formation of a covalent bond with the catalytic cysteine. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. reading.ac.uk Inhibition of VEGFR-2 is a key strategy in cancer therapy. Studies on various N-substituted furan-2-carboxamide derivatives have identified them as potential inhibitors of VEGFR-2. For example, a series of new N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, although specific IC₅₀ values for the N-(2-methoxybenzyl) analog were not provided. reading.ac.ukresearchgate.net Related heterocyclic compounds incorporating a furan-carboxamide moiety have demonstrated potent VEGFR-2 inhibition, with some derivatives achieving IC₅₀ values in the low micromolar and even nanomolar range, comparable to the standard drug sorafenib. researchgate.net

Other Enzymes: Kinetic studies on N-(Thiophene-2-ylmethyl)furan-2-carboxamide, a structurally similar compound, revealed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with inhibition constants (Ki) of 0.10 mM and 0.07 mM, respectively. researchgate.net

Interactive Table: Kinetic Data of Furan-2-Carboxamide Derivatives

SARS-CoV-2 Mpro: Molecular docking and X-ray crystallography studies have provided detailed insights into how furan-2-carboxamide inhibitors bind to the Mpro active site. The active site is located in a cleft between the enzyme's domains I and II and contains a catalytic dyad of His41 and Cys145. rsc.org For non-covalent inhibitors like ML188, the furan-2-carboxamide moiety typically occupies the S1' pocket, forming a bifurcated interaction with the backbone NH of Gly143. rsc.org The other parts of the molecule occupy adjacent pockets; for example, a 3-pyridyl group can sit in the S1 pocket, forming a hydrogen bond with His163, while a hydrophobic group like biphenyl (B1667301) can occupy the S2 pocket. rsc.org For covalent inhibitors, the molecule first binds non-covalently, positioning an electrophilic "warhead" (e.g., an epoxide or chloroacetamide) near the catalytic Cys145, which then attacks the electrophile to form an irreversible covalent bond. nih.gov

VEGFR-2: Molecular docking studies of furan-2-carboxamide derivatives in the VEGFR-2 ATP binding site show that they typically form key hydrogen bonds and hydrophobic interactions. The binding mode often involves the furan (B31954) ring and carboxamide linker interacting with amino acid residues in the hinge region, a common feature for kinase inhibitors. reading.ac.uk The N-substituent, such as the 2-methoxybenzyl group, extends into a hydrophobic pocket, contributing to the binding affinity. reading.ac.uk

Receptor Binding and Modulation Studies

While the N-(2-methoxybenzyl) substituent is well-known in other chemical contexts (e.g., NBOMe-phenethylamines) for conferring high affinity to serotonin (B10506) receptors, the ligand-receptor profile for This compound itself is primarily defined by its interaction with bacterial quorum sensing receptors. The most significant target identified for the furan-2-carboxamide scaffold in this context is the LasR protein in Pseudomonas aeruginosa. researchgate.netnih.govnih.gov

The primary signaling pathway modulated by furan-2-carboxamide derivatives is the quorum sensing (QS) system in bacteria, particularly the LasI/R system in Pseudomonas aeruginosa. researchgate.netnih.gov The LasI/R system is a key regulator of virulence factor production and biofilm formation. researchgate.netnih.gov The signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) is produced by the synthase LasI and binds to the cytoplasmic receptor and transcriptional regulator, LasR. nih.gov This complex then activates the expression of numerous virulence genes. Furan-2-carboxamide compounds act as antagonists to this system, interfering with the signaling pathway and reducing the expression of virulence factors. researchgate.netnih.govnih.gov

Mechanistic Studies of Anti-Quorum Sensing and Anti-Biofilm Activity

Furan-2-carboxamides have been designed as bioisosteric replacements for N-acyl-homoserine lactone (AHL) signaling molecules, specifically targeting the unstable furanone ring of natural quorum sensing inhibitors. researchgate.netnih.govnih.gov This design aims to create more metabolically stable compounds that can disrupt bacterial communication.

The mechanism of action involves competitive binding to the LasR receptor. Molecular docking studies show that furan-2-carboxamides fit within the ligand-binding pocket of LasR. researchgate.netnih.gov Key interactions include hydrogen bonds formed between the carboxamide's C=O oxygen and NH group with conserved residues in the LasR binding site, such as Tyr62 and Asp79. researchgate.net By occupying this site, the furan-2-carboxamide prevents the binding of the natural autoinducer (3O-C12-HSL), thereby inhibiting the activation of the LasR-dependent QS cascade. researchgate.netnih.gov

This inhibition of the QS signaling pathway translates directly into anti-biofilm activity. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. nih.gov The formation and maintenance of biofilms in P. aeruginosa are heavily regulated by the LasR system. By blocking LasR, furan-2-carboxamide derivatives effectively reduce the production of key virulence factors and biofilm components, such as pyocyanin (B1662382) and proteases. researchgate.netnih.govnih.gov For instance, certain carbohydrazide (B1668358) derivatives of furan-2-carboxamide have demonstrated a significant reduction in P. aeruginosa biofilm formation, with the most active compounds achieving up to 58% inhibition at a concentration of 50 µM without affecting bacterial growth. researchgate.netnih.gov

Interactive Table: Anti-Biofilm Activity of Furan-2-Carboxamide Derivatives

Investigation of Antiviral Mechanisms (e.g., H5N1 influenza A virus)

Research into the antiviral properties of furan-carboxamide derivatives has identified them as a promising class of inhibitors against the highly pathogenic H5N1 influenza A virus. nih.govrsc.org The mechanism of action for these compounds is thought to involve the inhibition of crucial viral components.

Studies involving molecular docking have suggested that furan-carboxamide derivatives may interact with the M2 ion channel protein of the influenza A virus. researchgate.net This protein is essential for the viral life cycle, as it facilitates the uncoating of the virus within the host cell by allowing protons to enter the virion. By blocking this channel, these compounds can effectively halt viral replication at an early stage.

Structure-activity relationship (SAR) studies on a series of furan-3-carboxamide (B1318973) derivatives have provided insights into the chemical features that influence their anti-H5N1 activity. rsc.org These studies revealed that the nature of the substituent on the benzyl (B1604629) ring plays a critical role. For instance, compounds with electron-withdrawing groups on the phenyl ring generally exhibited more potent antiviral activity. rsc.org Conversely, derivatives containing electron-donating groups, such as a methoxyl group, were found to have poor anti-influenza activity. rsc.org While these findings are for furan-3-carboxamide derivatives, they provide valuable context for understanding the potential activity of this compound.

Table 1: Antiviral Activity of Selected Furan-Carboxamide Derivatives against H5N1 Virus

| Compound | Structure | EC₅₀ (µM) |

|---|---|---|

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | A furan-3-carboxamide with a 4-nitrobenzyl group | 1.25 rsc.org |

| N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide | A furan-3-carboxamide with an unsubstituted benzyl group | 7.716 rsc.org |

EC₅₀ represents the concentration of the compound that is required for 50% inhibition of viral replication in vitro.

Elucidation of Trypanocidal Action Mechanisms

The investigation into the trypanocidal activity of compounds structurally related to this compound has focused on 5-nitro-2-furancarboxylamide analogues. These compounds have demonstrated potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness.

A key finding from these studies is that the trypanocidal mode of action for this class of compounds appears to be distinct from that of existing nitroheterocyclic drugs like nifurtimox (B1683997). The activity of nifurtimox relies on its metabolic activation by a type I nitroreductase (NTR) in the parasite. However, studies on 5-nitro-2-furancarboxylamides indicate that their mechanism does not depend on this nitroreductase activation pathway. This is supported by cross-resistance studies which showed only a low level of cross-resistance between nifurtimox-resistant and 5-nitro-2-furancarboxylamide-resistant cell lines. This suggests that these furan-carboxamide derivatives primarily target different biochemical processes within the parasite.

While the precise molecular target has not been definitively identified, this unique mechanism of action makes these compounds a subject of interest for developing new therapies for HAT, potentially overcoming existing resistance issues.

Exploration of Neuroprotective and Antioxidant Mechanisms

The neuroprotective and antioxidant potential of the furan-carboxamide scaffold has been explored through studies on related structures, primarily benzofuran-2-carboxamide (B1298429) derivatives. These compounds have shown promise in protecting neurons from damage associated with excitotoxicity and oxidative stress. nih.govnih.gov

One of the primary mechanisms identified is the antagonism of N-methyl-D-aspartate (NMDA) receptors. nih.gov Overactivation of these glutamate (B1630785) receptors leads to excessive calcium influx into neurons, a primary driver of excitotoxic cell death implicated in various neurodegenerative disorders. nih.gov Certain benzofuran-2-carboxamide derivatives have been shown to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity, with some compounds exhibiting potency comparable to the known NMDA antagonist, memantine. nih.govnih.gov

In addition to anti-excitotoxic effects, these derivatives demonstrate significant antioxidant activity. nih.govnih.gov They have been observed to attenuate NMDA-induced generation of reactive oxygen species (ROS) in neuronal cultures. nih.govbiomolther.org Furthermore, some analogues can directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, and inhibit lipid peroxidation in brain tissue homogenates. nih.govnih.gov This dual action of blocking excitotoxicity and reducing oxidative stress suggests a multifaceted neuroprotective strategy. nih.gov

Table 2: Neuroprotective and Antioxidant Activity of Selected Benzofuran-2-Carboxamide Derivatives

| Compound ID | Key Structural Feature | Neuroprotective Effect | Antioxidant Mechanism |

|---|---|---|---|

| 1f | -CH₃ substitution at R2 position | Potent protection against NMDA-induced excitotoxicity. nih.govnih.gov | Not specified |

| 1j | -OH substitution at R3 position | Marked anti-excitotoxic effects. nih.govnih.gov | Potent inhibition of NMDA-induced ROS generation; DPPH radical scavenging; inhibition of lipid peroxidation. nih.govnih.gov |

Data from studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives.

Applications in Chemical Biology and Advanced Materials Research

Utilization as Chemical Probes for Biological Pathway Interrogation

Chemical probes are essential small-molecule tools that enable the study and manipulation of proteins and their functions within complex biological systems. mdpi.comnih.gov The furan-2-carboxamide framework has proven effective for developing such probes. For instance, derivatives of this scaffold have been synthesized to investigate bacterial quorum sensing, a cell-to-cell communication pathway. researchgate.netnih.gov

Researchers have designed furan-2-carboxamides as bioisosteres of naturally occurring furanones to probe the quorum-sensing system in Pseudomonas aeruginosa. nih.gov Certain compounds in this class were found to inhibit biofilm formation and reduce the production of key virulence factors, such as pyocyanin (B1662382) and proteases. researchgate.netnih.gov These findings suggest that the furan-2-carboxamide core can effectively interact with and modulate specific protein targets within these signaling pathways, such as the LasR receptor. researchgate.netnih.gov

While N-(2-methoxybenzyl)furan-2-carboxamide itself has not been extensively documented as a specific probe, its structure is well-suited for this purpose. The N-(2-methoxybenzyl) group is known to enhance binding affinity at various biological targets, including serotonin (B10506) receptors in other molecular contexts. nih.gov This suggests that this compound could be employed to probe biological pathways where such interactions are critical, offering a tool for the dose-dependent and reversible modulation of protein function. mdpi.comnih.gov

Table 1: Furan-2-Carboxamide Derivatives as Probes for Biological Pathways

| Derivative Class | Biological Pathway/Target | Observed Effect | Reference |

|---|---|---|---|

| Carbohydrazides | P. aeruginosa Quorum Sensing (LasR) | Inhibition of biofilm formation (up to 58%) | researchgate.netnih.gov |

| Triazoles | P. aeruginosa Quorum Sensing | Reduction of virulence factors (pyocyanin, proteases) | researchgate.netnih.gov |

| N-(4-benzoylphenyl)-2-furamides | Lipid Metabolism | Antihyperlipidemic activity in rats | researchgate.net |

Development as Scaffold Components for Diverse Chemical Libraries

In medicinal chemistry, a scaffold is a core chemical structure upon which a variety of substituents are appended to create a library of related compounds. rsc.orgresearchgate.net The furan-2-carboxamide core is an exemplary scaffold due to its synthetic tractability and its presence in numerous biologically active molecules. mdpi.com Diversity-oriented synthesis strategies have leveraged this scaffold to generate large and diverse chemical libraries for drug discovery and chemical biology. researchgate.netnih.gov

The general synthetic route involves the straightforward amide coupling of 2-furoic acid or its derivatives with a wide array of primary or secondary amines. researchgate.netmdpi.com The creation of this compound is a direct result of this strategy, incorporating 2-methoxybenzylamine (B130920) to explore a specific region of chemical space. By systematically varying the amine component, researchers can generate libraries of furan-2-carboxamides with diverse physicochemical properties.

These libraries have been screened against a multitude of biological targets, yielding compounds with activities such as:

Antibiofilm agents: Modulating bacterial communication and virulence. researchgate.netnih.gov

Anticancer agents: Inhibiting cancer cell growth through mechanisms like VEGFR-2 inhibition. mdpi.com

Neuroprotective agents: Protecting neuronal cells from excitotoxic damage. researchgate.net

The furan-2-carboxamide scaffold thus serves as a "privileged structure," a framework that is predisposed to interacting with various biological macromolecules, making it a highly valuable component in the construction of libraries aimed at discovering novel therapeutic agents. researchgate.net

Table 2: Examples from Furan-2-Carboxamide-Based Chemical Libraries

| Compound Scaffold | Library Diversification Strategy | Targeted Biological Activity | Reference |

|---|---|---|---|

| Furan-2-carboxamide | Variation of N-substituent (anilines, hydrazides, triazoles) | Antibiofilm | researchgate.netnih.gov |

| Furan-2-carboxamide-1,3,4-thiadiazole hybrids | Variation of substitution on aryl rings | Anticancer (VEGFR-2 inhibition) | mdpi.com |

| Benzofuran-2-carboxamide (B1298429) | Variation of substituents on the N-phenyl ring | Neuroprotection, Antioxidant | researchgate.net |

Exploration in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. rsc.org The carboxamide functional group is a cornerstone of crystal engineering because it can reliably form strong and directional N-H···O hydrogen bonds, leading to predictable supramolecular structures known as synthons. rsc.org

The crystal structures of several furan-2-carboxamide derivatives have been analyzed, providing insight into their solid-state behavior. researchgate.netnih.gov For example, the analysis of N-(2-nitrophenyl)furan-2-carboxamide revealed that its molecular conformation and crystal packing are dictated by a combination of intramolecular hydrogen bonds and weaker intermolecular C-H···O interactions. nih.govresearchgate.net

For this compound, several key interactions are expected to direct its self-assembly:

N-H···O Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor, likely forming chains or dimers.

Weak Hydrogen Bonds: The oxygen atoms of the furan (B31954) ring and the methoxy (B1213986) group can act as weak hydrogen bond acceptors for C-H donors.

By understanding these interactions, it becomes possible to apply crystal engineering principles to create multicomponent crystals (co-crystals) of this compound with other molecules to modify its physical properties, such as solubility and stability. researchgate.net

Table 3: Crystallographic Data for Related Furan-2-Carboxamide Compounds

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

|---|---|---|---|---|

| N-(phenylcarbamothioyl)furan-2-carboxamide | Monoclinic | P21/n | N-H···S and N-H···O hydrogen bonds | researchgate.net |

| N-(2-nitrophenyl)furan-2-carboxamide | Not specified | Not specified | C-H···O interactions, intramolecular N-H···O hydrogen bond | nih.govresearchgate.net |

Future Research Trajectories and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, ML models can predict reaction outcomes and recommend optimal conditions, addressing a common bottleneck in synthesis. nih.gov While developing such models is challenging due to the need for high-quality, standardized data, they hold the potential to more objectively infer suitable reagents, catalysts, and reaction times. nih.gov This data-driven approach can significantly reduce the number of failed experiments and accelerate the synthesis of new molecular entities based on the N-(2-methoxybenzyl)furan-2-carboxamide scaffold. nih.gov

Advanced High-Throughput Screening Methodologies for Mechanistic Elucidation

High-throughput screening (HTS) has been a cornerstone of drug discovery for decades, allowing for the rapid testing of large compound libraries. ewadirect.com Future research on furan-2-carboxamides will employ more advanced HTS techniques not just for hit identification but for detailed mechanistic elucidation. These technologies are crucial for understanding how these compounds exert their biological effects at a molecular level. ewadirect.com

A key evolution in this area is the use of high-throughput virtual screening, which uses computational power to predict the binding affinity of compounds to a biological target. ewadirect.com This method is faster and less expensive than experimental screening and can quickly narrow down large virtual libraries to a manageable number of promising candidates for synthesis and testing. ewadirect.com For furan-2-carboxamides, this could involve docking studies against known targets like the LasR protein in P. aeruginosa, as has been done for related analogs to understand their anti-quorum sensing properties. researchgate.netnih.govnih.gov

Beyond virtual screening, advancements in cell-based assays and the use of more complex biological models are critical. While many screens rely on simplified models, future efforts will likely incorporate more physiologically relevant systems to reduce false positives and better predict in vivo efficacy. ewadirect.com For example, screening a diversity-oriented collection of furan-2-carboxamides has successfully identified compounds with antibiofilm activity. nih.gov Further HTS assays could probe the specific virulence factors, such as pyocyanin (B1662382) and proteases, that are affected by the most active compounds, thereby clarifying their mechanism of action. nih.govnih.gov

Table 1: Application of Advanced Screening in Furan-2-carboxamide Research

| Screening Method | Application | Objective | Potential Outcome |

|---|---|---|---|

| High-Throughput Virtual Screening | Docking furan-2-carboxamide library against a target protein (e.g., LasR) | Identify compounds with high predicted binding affinity. ewadirect.com | Prioritization of candidates for synthesis; hypothesis generation for mechanism of action. nih.gov |

| Cell-Based HTS | Testing compounds against bacterial cultures (e.g., P. aeruginosa) | Identify compounds that inhibit biofilm formation. nih.gov | Discovery of novel antibiofilm agents. nih.gov |

| Phenotypic Screening | Assessing the effect of active compounds on virulence factor production (e.g., pyocyanin) | Elucidate the biological pathways affected by the compounds. nih.gov | Confirmation of anti-quorum sensing properties and mechanistic insights. nih.gov |

| Toxicity Screening | Evaluating the effect of lead compounds on human cell lines | Assess potential cytotoxicity to identify compounds with a favorable safety profile. ewadirect.com | Selection of non-toxic leads for further development. |

Rational Design of Next-Generation Furan-2-carboxamide Derivatives

The rational design of next-generation furan-2-carboxamide derivatives will build upon existing knowledge to create molecules with enhanced potency, selectivity, and drug-like properties. This approach involves making targeted structural modifications based on a deep understanding of structure-activity relationships (SAR).

One successful strategy has been the bioisosteric replacement of chemically labile rings with the more stable furan-2-carboxamide moiety. researchgate.netnih.govnih.gov This approach led to the discovery of derivatives with significant antibiofilm activity against P. aeruginosa. nih.govnih.gov Molecular docking studies suggested that these compounds share a similar binding mode to known ligands within the LasR receptor, providing a clear path for future optimization. nih.gov Future work will likely explore further substitutions on the furan (B31954) ring itself to improve activity. researchgate.net

Structure-based drug design is another powerful tool. For example, in the development of novel inhibitors for the SARS-CoV-2 main protease, a furan-containing scaffold was identified and optimized. nih.gov Docking the initial hit compound into the catalytic site of the protease revealed key interactions, such as a π-π stacking interaction between the furan ring and a histidine residue. nih.gov This insight guided the synthetic modification of the scaffold, leading to derivatives with significantly improved inhibitory activity. nih.gov A similar approach can be applied to the this compound scaffold to design potent inhibitors for various therapeutic targets.

The modular synthesis of benzofuran-2-carboxamides has been achieved through a combination of C-H arylation and transamidation chemistry. mdpi.com This strategy allows for the efficient installation of a wide variety of aryl and heteroaryl groups at the C3 position of the benzofuran (B130515) core, followed by diversification of the amide group, enabling the rapid generation of structurally diverse libraries for screening campaigns. mdpi.com

Table 2: Research Findings on Rationally Designed Furan-2-carboxamide Derivatives

| Derivative Type | Design Strategy | Key Finding | Reference |

|---|---|---|---|

| Carbohydrazides and Triazoles | Bioisosteric replacement of a furanone ring | Showed significant antibiofilm activity against P. aeruginosa, with one carbohydrazide (B1668358) showing 58% inhibition. nih.gov | nih.gov |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | Structure-based design and synthetic optimization | Identified novel non-peptidomimetic inhibitors of SARS-CoV-2 Mpro with IC₅₀ values as low as 1.55 µM. nih.gov | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | Synthesis of a focused library for screening | Identified compounds with considerable anti-cancer activity against HepG2, Huh-7, and MCF-7 cell lines. mdpi.com | mdpi.com |

| C3-Arylated benzofuran-2-carboxamides | Modular synthesis via C-H arylation and transamidation | Developed a highly efficient route to generate diverse derivatives in good to excellent yields. mdpi.com | mdpi.com |

Development of Novel Synthetic Catalysts for Sustainable Production

The sustainable production of this compound and its derivatives is contingent on the development of efficient and environmentally friendly catalytic methods. Research is increasingly focused on moving away from stoichiometric reagents and harsh conditions towards catalytic processes that utilize renewable feedstocks. Furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from lignocellulosic biomass, representing a sustainable starting point for synthesis. researchgate.net

Recent advancements include the development of novel catalysts for the selective synthesis of furan building blocks. For instance, a hydroxyapatite-supported gold (Au) catalyst has been shown to selectively oxidize HMF-acetal to FFCA-acetal (5-formylfuran-2-carboxylic acid-acetal) in 94% yield under mild conditions. researchgate.net Similarly, Cu/Pd-catalyzed cross-coupling protocols have been established for producing unsymmetrically disubstituted furans from biomass-derived 2,5-furandicarboxylic dichloride. acs.org

For the synthesis of the final amide bond, palladium-catalyzed cycloadditions are being explored for the creation of related heterocyclic structures. acs.org The development of catalysts for direct C-H functionalization, such as the Pd-catalyzed C-H arylation used for benzofuran-2-carboxamides, also represents a more atom-economical approach to synthesis compared to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com The challenge remains to develop catalytic systems that are not only efficient and selective but also robust, reusable, and based on earth-abundant, non-noble metals to reduce costs and environmental impact. frontiersin.org

Table 3: Examples of Novel Catalysts for Furan Derivative Synthesis

| Catalyst System | Reaction | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Hydroxyapatite-supported Au | Aerobic Oxidation | 5-hydroxymethylfurfural (HMF)-acetal | 5-formylfuran-2-carboxylic acid (FFCA)-acetal | High selectivity (94% yield) under mild conditions. researchgate.net |

| Cu/Pd Co-catalysis | Decarbonylative/Acylative Cross-Coupling | 2,5-Furandicarboxylic dichloride | Unsymmetrically disubstituted furans | Novel route from biomass-derived materials to diverse furans. acs.org |

| Pd(OAc)₂ | C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamide | C3-Arylated benzofuran-2-carboxamide (B1298429) | High efficiency and modularity for creating diverse derivatives. mdpi.com |

| (CePO₄)0.16/Co₂P | Hydrogenation | Levulinic Acid (LA) | γ-Valerolactone (GVL) | High conversion (98.2%) and yield (97.1%) using a non-noble metal catalyst. frontiersin.org |

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxybenzyl)furan-2-carboxamide?

The compound is typically synthesized via amide coupling reactions. For example, furan-2-carbonyl chloride can react with 2-methoxybenzylamine under reflux in acetonitrile or dioxane (120°C, 18–24 hours). Post-reaction workup includes solvent evaporation, filtration, and recrystallization (e.g., chloroform/methanol) . Alternative routes involve Suzuki-Miyaura cross-coupling for aryl-substituted derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm amide bond formation and aromatic substitution patterns.

- FT-IR : Identification of C=O (amide I band, ~1650–1680 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis .

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., SHELX software for refinement) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is used. For example, in a related N-(2-nitrophenyl)furan-2-carboxamide derivative, SCXRD revealed a trans-amide conformation with dihedral angles between aromatic rings (9.71°) and intramolecular hydrogen bonds (N1⋯O3: 2.615 Å) . Software like SHELXL refines data, resolving planarity deviations critical for understanding conformational stability .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s bioactivity?

Density Functional Theory (DFT) calculates vibrational spectra (FT-IR/Raman), UV-Vis absorption, and electronic properties (HOMO-LUMO gaps) . Molecular docking predicts binding affinities to targets like EGFR kinase or tubulin, guiding structure-activity relationship (SAR) studies for anticancer applications .

Q. What experimental strategies resolve contradictions in spectral or structural data?

- Planarity vs. non-planarity : SCXRD may show deviations from idealized planarity due to intramolecular interactions (e.g., nitro group rotation in N-(2-nitrophenyl) derivatives). Compare with DFT-optimized geometries to reconcile discrepancies .

- Spectral anomalies : Use deuterated solvents in NMR to eliminate exchange broadening or employ 2D techniques (COSY, HSQC) for overlapping signals .

Q. How are positional isomers of N-(2-methoxybenzyl) derivatives differentiated analytically?

Chromatography-mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) distinguishes isomers by unique fragmentation patterns. For example, N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine isomers were resolved using retention time shifts and diagnostic ions (e.g., m/z 121 for methoxybenzyl fragments) .

Q. What methodologies are used to evaluate its biological activity against drug-resistant pathogens?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against clinical isolates (e.g., A. baumannii, MRSA) using broth microdilution. Synergy studies with existing antibiotics (e.g., ciprofloxacin) assess combinatorial effects .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) paired with tubulin polymerization inhibition studies .

Q. How do modifications to the furan-carboxamide scaffold influence bioactivity?

- Thiourea derivatives : Introducing thiourea groups (e.g., N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide) enhances metal chelation and antibacterial activity. Characterized via IR (C=S stretch, ~1250 cm⁻¹) and coordination chemistry with Co(II)/Cu(II) .

- Brominated analogs : Bromination at the acetonyl group (e.g., N-(1',1'-dimethyl-3',3'-dibromoacetonyl)furan-2-carboxamide) increases fungicidal potency. Reaction conditions (Br₂, CH₂Cl₂, reflux) are optimized for regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。